ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a pyrazole moiety. Key structural elements include:
- 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: A partially saturated bicyclic system contributing to conformational rigidity.
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl: A fluorinated aryl group and methyl-substituted pyrazole linked via a carbonyl group.
Properties
IUPAC Name |
ethyl N-[5-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-3-29-20(28)23-19-22-14-8-9-26(11-17(14)30-19)18(27)16-10-15(24-25(16)2)12-4-6-13(21)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQRVSPKJPZYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structural characteristics, and relevant research findings.
Chemical Structure
The compound can be broken down into several key components:
- Ethyl group : Contributes to the solubility and reactivity of the molecule.
- Pyrazole ring : Known for various biological activities, including anti-inflammatory and anti-cancer properties.
- Thiazolo[5,4-c]pyridine moiety : Imparts unique pharmacological properties.
The molecular formula is CHFNOS, with a molecular weight of approximately 396.46 g/mol.
Antifungal Activity
Recent studies have indicated that pyrazole derivatives exhibit antifungal properties. For instance, a related pyrazole compound demonstrated moderate antifungal activity against various fungal strains. The structure-activity relationship (SAR) revealed that modifications on the pyrazole ring could enhance antifungal efficacy .
Anti-inflammatory Properties
Research has shown that compounds containing the pyrazole structure can inhibit inflammatory pathways. The presence of the fluorophenyl group in this compound may enhance its anti-inflammatory activity by modulating cytokine production and reducing oxidative stress.
Anticancer Potential
The thiazolo[5,4-c]pyridine component has been linked to anticancer properties in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a study published in 2016, a series of pyrazole derivatives were synthesized and evaluated for their biological activity. The results indicated that specific substitutions on the pyrazole ring significantly affected their antifungal activity. The study concluded that further exploration of these derivatives could lead to the development of new antifungal agents .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort focused on the SAR of pyrazole derivatives. It was found that modifications at the 3-position of the pyrazole ring resulted in enhanced anti-inflammatory effects. This study highlighted the importance of substituent effects on biological activity and provided insights for designing more potent compounds .
Summary of Biological Activities
Synthesis Overview
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Phenylhydrazine + Ethyl 3-oxobutanoate | Reflux in ethanol | 85 |
| Step 2 | Intermediate + Fluorobenzoyl chloride | Room temperature | 90 |
| Final Step | Carbamate formation with amine | Stirring at ambient temp | 75 |
Comparison with Similar Compounds
Table 1: Comparative Structural and Physicochemical Properties
Key Observations:
Core Heterocycles: The target compound’s thiazolo[5,4-c]pyridine core distinguishes it from simpler thiazole (e.g., ) or pyrazole systems (e.g., ). This bicyclic framework may enhance metabolic stability compared to monocyclic analogs. Compounds like 16a (pyrazolotriazolopyrimidine) exhibit fused polycyclic systems, which are associated with higher melting points (>340°C) due to increased molecular rigidity .
Substituent Effects: The 4-fluorophenyl group is a common pharmacophore in analogs (e.g., ), likely contributing to target binding via hydrophobic or halogen-bonding interactions. Ethyl carbamate in the target compound contrasts with carboxylate esters (e.g., ) or nitrile groups (e.g., ).
Physicochemical Properties :
- Melting points for fluorophenyl-containing analogs (e.g., 194–196°C for 15a ) suggest moderate thermal stability, influenced by polar substituents and crystallization solvents .
- High melting points (>340°C) in polycyclic systems (e.g., 16a ) correlate with low solubility in common solvents like DMSO, highlighting formulation challenges .
Analytical Techniques
- X-ray Crystallography : Structures in were resolved using SHELX software, a gold standard for small-molecule crystallography .
- Computational Modeling : Density functional theory (DFT), as described in , could predict electronic properties (e.g., HOMO-LUMO gaps) to compare stability or reactivity across analogs .
Implications for Further Research
- Structure-Activity Relationships (SAR) : Systematic substitution of the pyrazole’s aryl group (e.g., chloro vs. fluoro) could optimize binding affinity .
- Solubility Enhancement : Modifying the carbamate group (e.g., pegylation) may address solubility limitations observed in polycyclic analogs .
- Biological Screening : Prioritize fluorophenyl-containing compounds for assays targeting kinases or GPCRs, given their prevalence in bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
